4-Bromo-5-chloro-2-fluoroaniline
Overview
Description
4-Bromo-5-chloro-2-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. It is a halogenated derivative of aniline, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-fluoroaniline typically involves multi-step processes starting from commercially available precursors. One common method involves the halogenation of 2-fluoroaniline, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, including recrystallization and chromatography, is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding aniline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium, or hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol .
Major Products
The major products formed from these reactions include substituted anilines, nitroanilines, and reduced aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-chloro-2-fluoroaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms .
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring enhance its binding affinity to these targets, leading to inhibition or activation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoroaniline
- 4-Bromo-3-fluoroaniline
- 5-Bromo-4-chloro-2-fluoroaniline
- 2-Fluoroaniline
Uniqueness
4-Bromo-5-chloro-2-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
IUPAC Name |
4-bromo-5-chloro-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJMNEFZWYBTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556326 | |
Record name | 4-Bromo-5-chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116369-24-5 | |
Record name | 4-Bromo-5-chloro-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116369-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-chloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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